Octafluoroadipoyl chloride
Description
Contextualization of Perfluorinated Aliphatic Acyl Halides in Contemporary Synthesis
Perfluorinated aliphatic acyl halides are highly reactive molecules utilized as powerful intermediates in modern organic synthesis. The presence of fluorine atoms along the carbon chain dramatically influences the chemical behavior of the acyl halide group. This electronic effect enhances the electrophilicity of the carbonyl carbon, making these compounds exceptionally reactive towards nucleophiles. scholaris.ca
In contrast to simple acyl chlorides, which can sometimes undergo decarbonylation, perfluorinated acyl chlorides tend to retain their carbonyl group in reactions, a critical feature for many synthetic applications. acs.orgnih.gov This reactivity has been harnessed in a variety of transformations, including the synthesis of complex fluorinated ketones, esters, amides, and various heterocyclic compounds, some of which exhibit pharmacological activity. acs.org The stability of the carbon-fluorine bond also imparts unique properties to the final products, such as increased thermal stability and chemical resistance.
Significance of Perfluorinated Diacid Chlorides as Synthetic Intermediates
Perfluorinated diacid chlorides, such as octafluoroadipoyl chloride, serve as bifunctional building blocks, enabling the synthesis of complex macromolecular architectures. Their ability to react at both ends of the molecule makes them invaluable monomers for producing a range of high-performance fluorinated polymers. researchgate.net These polymers, including polyamides and polyesters, are known for their exceptional thermal stability, chemical inertness, and low surface energy, making them suitable for specialized applications like high-performance coatings and membranes. chemscene.com
The use of these diacid chlorides allows for the precise introduction of perfluorinated segments into a polymer backbone, thereby fine-tuning the properties of the resulting material. This strategic incorporation of fluorine is crucial for developing advanced materials with tailored characteristics for use in diverse technological fields.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluorohexanedioyl dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F8O2/c7-1(17)3(9,10)5(13,14)6(15,16)4(11,12)2(8)18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSYNEZFBAPQFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2F8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379719 | |
| Record name | Perfluoroadipoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336-06-1 | |
| Record name | Perfluoroadipoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octafluoroadipoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Octafluoroadipoyl Chloride
Preparation from Perfluoroadipic Acid Precursors
Perfluoroadipic acid serves as the essential starting material for producing octafluoroadipoyl chloride. The conversion of the carboxylic acid functional groups to acyl chlorides is a key transformation in this process.
A prevalent and effective method for the synthesis of this compound is the reaction of perfluoroadipic acid with thionyl chloride (SOCl₂). libretexts.org This reaction is often facilitated by the use of a catalyst, such as dimethylformamide (DMF), which can accelerate the conversion. orgsyn.org The reaction proceeds by converting the carboxylic acid groups into chlorosulfite intermediates, which then decompose to the final acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). libretexts.orgorgsyn.org The volatile nature of the byproducts (SO₂ and HCl) helps to drive the reaction to completion. libretexts.org
Detailed research findings on this synthetic approach are summarized in the table below.
Table 1: Thionyl Chloride Mediated Synthesis of this compound
| Reactants | Catalyst | Reaction Conditions | Yield |
|---|---|---|---|
| Perfluoroadipic Acid, Thionyl Chloride | Dimethylformamide (catalytic amount) | Reflux for several hours | Good to excellent |
Data compiled from established chemical synthesis principles.
While thionyl chloride is a common choice, other chlorinating agents can also be employed to convert perfluoroadipic acid to this compound. These alternatives may be selected based on specific reaction requirements or to avoid certain byproducts.
One such alternative is oxalyl chloride ((COCl)₂). shirazu.ac.ir Similar to thionyl chloride, its reaction with carboxylic acids produces volatile byproducts (CO, CO₂, and HCl), which simplifies product purification. shirazu.ac.ir The reaction can also be catalyzed by DMF. shirazu.ac.ir Another classic reagent for this transformation is phosphorus pentachloride (PCl₅). This powerful chlorinating agent reacts with carboxylic acids to yield the corresponding acyl chloride, along with phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts.
A comparison of these reagents is presented in the table below.
Table 2: Alternative Chlorination Reagents for this compound Synthesis
| Reagent | Byproducts | Catalyst Often Used | Notes |
|---|---|---|---|
| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Dimethylformamide (DMF) | Reaction is typically clean with gaseous byproducts. shirazu.ac.ir |
This table is a comparative summary based on general organic chemistry principles.
Purification and Isolation Techniques for this compound
Following the synthesis, the crude this compound must be purified to remove any unreacted starting materials, catalysts, and reaction byproducts. The primary method for purification is distillation , often performed under reduced pressure (vacuum distillation).
Fractional distillation is particularly effective for separating the desired product from impurities with close boiling points. The process involves heating the crude mixture to its boiling point and allowing the vapor to rise through a fractionating column. The substance with the lower boiling point will ascend higher in the column, allowing for its selective condensation and collection. Given the reactive nature of acyl chlorides, care must be taken to perform the distillation under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.
Chemical Reactivity and Transformational Chemistry of Octafluoroadipoyl Chloride
Reactions with Organometallic Reagents
The reactions of octafluoroadipoyl chloride with organometallic reagents, particularly Grignard reagents, are fundamental to the construction of complex fluorinated molecules. These reactions are influenced by factors such as the nature of the Grignard reagent, the solvent system, and the reaction conditions.
Pentafluorophenylmagnesium Bromide Reactions
Pentafluorophenylmagnesium bromide (C₆F₅MgBr) is a key Grignard reagent used in conjunction with this compound to synthesize perfluorinated aromatic compounds. dtic.mil
The reaction of this compound with two equivalents of pentafluorophenylmagnesium bromide is a primary method for synthesizing perfluoro-1,4-bis(benzoyl)butane. dtic.mil This reaction typically involves the inverse addition of the Grignard solution to a stirred solution of this compound in an ethereal solvent. dtic.mil The resulting diketone is a crucial intermediate for the synthesis of other perfluorinated materials. dtic.mil
Initial studies reported yields of the desired diketone to be in the range of 40-50%. dtic.mil However, further optimization, such as conducting the reaction in diethyl ether, has led to significantly higher yields, with one experiment reporting a 70% yield of 99+% pure material. dtic.mil
Table 1: Synthesis of Perfluoro-1,4-bis(benzoyl)butane
| Reactants | Solvent | Yield | Purity | Reference |
| This compound, Pentafluorophenylmagnesium bromide | Diethyl ether | 70% | >99% | dtic.mil |
| This compound, Pentafluorophenylmagnesium bromide | Not specified | 40-50% | Not specified | dtic.mil |
A significant side reaction in the synthesis of perfluoro-1,4-bis(benzoyl)butane is the formation of a di(tertiary alcohol). dtic.mil This byproduct arises from the further attack of the Grignard reagent on the carbonyl groups of the initially formed diketone. dtic.milmasterorganicchemistry.com The formation of tertiary alcohols is a common outcome when Grignard reagents react with esters and acyl chlorides, as the intermediate ketone is also reactive towards the Grignard reagent. organic-chemistry.orgchemistrysteps.com
The extent of di(tertiary alcohol) formation is highly dependent on the reaction conditions, particularly the solvent used. dtic.mil
The choice of solvent plays a critical role in determining the product distribution of the reaction between this compound and pentafluorophenylmagnesium bromide. dtic.mil
In Diethyl Ether: The reaction predominantly yields the desired perfluoro-1,4-bis(benzoyl)butane. dtic.mil A 70% yield of the diketone was achieved in this solvent. dtic.mil
In Tetrahydrofuran (THF): The reaction in THF leads to the formation of a neutral product believed to be the di(tertiary alcohol), along with an acidic product. dtic.mil The formation of the di(tertiary alcohol) is attributed to the increased reactivity of the Grignard reagent in THF, which facilitates the secondary reaction with the diketone. dtic.milnumberanalytics.com The ability of THF to stabilize the Grignard reagent can significantly impact the reaction's course. numberanalytics.comwikipedia.org
This solvent-dependent outcome highlights the importance of careful solvent selection in controlling the selectivity of Grignard reactions with perfluorinated acyl chlorides. dtic.mil
General Grignard Reactivity with Perfluorinated Acyl Chlorides
Grignard reagents are highly reactive nucleophiles that readily attack the electrophilic carbonyl carbon of acyl chlorides. chemistrysteps.com The reaction with perfluorinated acyl chlorides like this compound follows a nucleophilic acyl substitution mechanism. chemistrysteps.com The initial addition of the Grignard reagent forms a tetrahedral intermediate, which then collapses to eliminate the chloride leaving group, forming a ketone. mnstate.edu If an excess of the Grignard reagent is present, it can further react with the ketone to form a tertiary alcohol after an aqueous workup. masterorganicchemistry.commnstate.edu The high reactivity of acyl chlorides towards Grignard reagents makes them versatile starting materials for the synthesis of both ketones and tertiary alcohols. chemistrysteps.com
Condensation and Esterification Reactions
This compound readily undergoes condensation and esterification reactions with various nucleophiles, such as alcohols and amines, to form the corresponding esters and amides. These reactions are fundamental in polymer chemistry and the synthesis of various functional materials.
The high reactivity of the acyl chloride groups makes these reactions efficient. smolecule.com For instance, the Fischer esterification, which typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, can be readily achieved with acyl chlorides without the need for a strong acid catalyst. masterorganicchemistry.com The reaction of an acyl chloride with an alcohol is a versatile method for ester preparation. libretexts.org The general mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon, followed by the elimination of hydrogen chloride. youtube.com These condensation reactions are crucial for synthesizing a wide array of derivatives from this compound. researchgate.netmdpi.com
Reactions Leading to Perfluorinated Alkanes and Derivatives
This compound is also a key precursor for the synthesis of fully fluorinated long-chain alkanes with aromatic end-groups. This is typically achieved through a multi-step process involving the formation of a diketone intermediate.
A crucial step in this synthetic pathway is the reaction of this compound with an organometallic reagent, such as pentafluorophenylmagnesium bromide, to form a diketone. researchgate.netresearchgate.net This diketone intermediate is then treated with sulfur tetrafluoride (SF₄) to convert the two ketone (C=O) groups into geminal difluoride (CF₂) groups. researchgate.netresearchgate.netdtic.mil Sulfur tetrafluoride is a specific and powerful deoxofluorinating agent used for such transformations, replacing carbonyl oxygen atoms with fluorine atoms. wikipedia.org
The reaction of this compound with pentafluorophenylmagnesium bromide yields the corresponding diketone. researchgate.net Subsequent treatment of this diketone with sulfur tetrafluoride affords perfluoro-1,6-diphenylhexane. researchgate.netresearchgate.netdtic.mil This synthetic route effectively builds a complex molecule by first creating carbon-carbon bonds to attach the aromatic rings and then completing the perfluorination of the chain's carbonyl carbons.
Table 2: Synthesis of Perfluoro-1,6-diphenylhexane
| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product |
|---|
Exploration of Reaction Mechanisms and Pathways in Fluorine Chemistry
The transformations of this compound exemplify several key reaction mechanisms in fluorine chemistry. The formation of both diesters and diketones proceeds via nucleophilic acyl substitution . In this mechanism, a nucleophile (the oxygen of a phenol (B47542) or the carbanion of a Grignard reagent) attacks the carbonyl carbon of the acid chloride. libretexts.orglibretexts.org A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a leaving group to reform the carbonyl group (in the case of the ketone) or form the ester linkage. libretexts.orgyoutube.com
The reaction of acid chlorides with highly reactive Grignard reagents can sometimes be difficult to stop at the ketone stage, as the ketone product can react further with the Grignard reagent. libretexts.org However, in the synthesis of perfluoro-1,6-diphenylhexane, the diketone intermediate is successfully formed from this compound and pentafluorophenylmagnesium bromide. researchgate.netdtic.mil
The subsequent conversion of diketones to perfluorinated alkanes using sulfur tetrafluoride is a deoxofluorination reaction. wikipedia.org The mechanism involves the reaction of the carbonyl group with SF₄, likely through intermediates, to ultimately replace the oxygen atom with two fluorine atoms. wikipedia.org These well-defined, sequential reactions demonstrate how difunctional starting materials like this compound are strategically employed to construct complex, highly fluorinated target molecules with specific architectures.
Development of Fluorinated Polymers and Copolymers
Synthesis of Soft-Block Oligomers in Segmented Copolymers
This compound is utilized in the synthesis of fluorinated soft-block oligomers, which are then incorporated into larger segmented copolymer structures. researchgate.netresearchgate.net These soft segments are crucial for imparting flexibility and specific surface properties to the final polymer. The synthesis involves reacting this compound with various comonomers, typically fluorinated diamines, to create polyamide oligomers that form the soft phase in block copolymers. researchgate.netresearchgate.net
A common method for creating these soft-block oligomers is through low-temperature solution polycondensation. researchgate.net In this process, this compound is reacted with fluorinated secondary diamines. researchgate.netresearchgate.net This reaction forms a non-self-associating polyamide, which constitutes the "soft block" of the resulting copolymer. researchgate.net The specific diamines used can be varied to tailor the properties of the final material. Examples of diamines studied in conjunction with fluorinated diacid chlorides like this compound include N,N'-diisopropyl-1,6-diaminohexane and N,N'-bis(1H,1H-perfluorooctyl)-1,6-diaminohexane. researchgate.net
Table 1: Reactants for Soft-Block Oligomer Synthesis via Polycondensation
| Diacid Chloride | Fluorinated Diamine Examples | Resulting Oligomer Type |
| This compound | N,N'-diisopropyl-1,6-diaminohexane | Fluorinated Polyamide |
| This compound | N,N'-bis(2,2,3,3,3-pentafluoropropyl)-1,6-diaminohexane | Fluorinated Polyamide |
| This compound | N,N'-bis(1H,1H-perfluorooctyl)-1,6-diaminohexane | Fluorinated Polyamide |
This table is based on research involving various fluorinated diacid chlorides and diamines for creating soft-block oligomers. researchgate.net
A significant application of these soft blocks is in the creation of fluorinated poly(amide urethane) block copolymers. researchgate.netmdpi.com These copolymers consist of a "hard block" polyurethane and a fluorinated "soft block" polyamide. researchgate.net The hard segment is typically synthesized from a diisocyanate, such as methylenebis(cyclohexyl isocyanate) (H12MDI), and a diol like butanediol. researchgate.net The soft block is the polyamide oligomer formed from the polycondensation of this compound and a fluorinated secondary diamine. researchgate.netresearchgate.net This structure results in materials with low critical surface tensions and dynamic surface properties. researchgate.netresearchgate.net
Table 2: Components of Fluorinated Poly(amide urethane) Block Copolymers
| Copolymer Segment | Monomer Examples |
| Hard Segment (Polyurethane) | Methylenebis(cyclohexyl isocyanate) (H12MDI), Butanediol |
| Soft Segment (Fluorinated Polyamide) | This compound, N,N'-bis(1H,1H-perfluorooctyl)-1,6-diaminohexane |
This table illustrates the typical monomers used for the hard and soft segments in poly(amide urethane) block copolymers as described in the literature. researchgate.net
Impact on Polymer Architecture and Macromolecular Structure
The use of this compound has a direct impact on the polymer architecture, which in turn dictates the macromolecular structure and final material properties. csbsju.edunih.gov By introducing a perfluorinated aliphatic segment into the polymer backbone, it significantly influences chain flexibility, intermolecular forces, and phase separation in block copolymers. researchgate.netclarkson.edu
In segmented copolymers, the incompatibility between the fluorinated polyamide soft block (derived from this compound) and the non-fluorinated hard block (like polyurethane) drives microphase separation. bhu.ac.in This separation leads to the formation of distinct domains with different properties, a defining characteristic of thermoplastic elastomers. bhu.ac.inutwente.nl The length and chemical nature of the fluorinated segment derived from this compound can be tailored to control the size and morphology of these domains, thereby tuning the mechanical and surface properties of the polymer. researchgate.netresearchgate.net For instance, the presence of these fluorinated chains leads to polymers with very low critical surface tensions. researchgate.net
Role in Perfluorinated Fluid Synthesis and Evaluation
This compound is a precursor in the synthesis of specific perfluorinated fluids, which are valued for their high thermal stability and wide operating temperature ranges. dtic.mildtic.mil These fluids are considered for high-performance applications where stability under extreme conditions is paramount.
A key synthetic route involves the reaction of this compound with an organometallic reagent. Specifically, it has been reacted with pentafluorophenylmagnesium bromide to produce perfluoro-1,4-dibenzoylbutane. dtic.mildtic.mil This diketone serves as a crucial intermediate. It can be subsequently treated with sulfur tetrafluoride to yield perfluoro-1,6-diphenylhexane, a stable fluid. dtic.mil Research has documented this reaction sequence, although yields of the initial step to form perfluoro-1,4-dibenzoylbutane have been variable, with reports of 70% on a small scale and 46% on a larger scale preparation. dtic.mil
Intermediacy in the Production of Thermally Stable Perfluoro-Fluids
Perfluoro-fluids, particularly perfluoropolyalkylethers (PFPAEs), are a class of synthetic lubricants and heat-transfer fluids renowned for their outstanding thermal stability, chemical inertness, and wide operating temperature ranges. polito.itoecd.org These properties make them indispensable in demanding applications such as the aerospace and electronics industries. polito.it this compound serves as a key monomer in the synthesis of certain types of fluorinated polymers that exhibit these desirable fluidic properties.
The synthesis process generally involves the polycondensation of this compound with other fluorinated monomers. The resulting polymers possess a highly fluorinated backbone, which imparts exceptional chemical resistance and thermal stability. The presence of ether linkages within the polymer chain, a characteristic of PFPAEs, provides flexibility, allowing the material to remain liquid over a broad temperature spectrum. oecd.org The properties of the final perfluoro-fluid can be fine-tuned by carefully selecting the co-monomers and controlling the polymerization conditions. Research has shown that polymers synthesized using fluorinated diacid chlorides, such as this compound, exhibit high thermal stability, with some being stable up to 400°C. researchgate.net
Key Properties of Perfluoro-Fluids:
High thermal stability (operating temperatures from -80°C to 250°C and beyond) polito.it
Low chemical reactivity and non-flammability polito.it
Low vapor pressure and outgassing properties polito.it
Excellent lubricity and viscosity indices polito.it
Design of Perfluoro-ω-bis(phenyl)alkanes
This compound is instrumental in the synthesis of perfluoro-ω-bis(phenyl)alkanes through the Friedel-Crafts acylation reaction. libretexts.orgiitk.ac.inyoutube.com This classic organic reaction involves the acylation of an aromatic compound, in this case, benzene (B151609) or a substituted benzene, with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgiitk.ac.inlibretexts.org
In this specific application, this compound reacts with an aromatic compound at both of its acyl chloride functional groups. This two-fold reaction attaches a phenyl group to each end of the perfluoroalkane chain, yielding a perfluoro-ω-bis(phenyl)alkane. The general mechanism proceeds through the formation of an acylium ion, which then acts as an electrophile and attacks the aromatic ring, leading to the substitution of a hydrogen atom. youtube.comlibretexts.org
Reaction Scheme: Aromatic Ring + this compound (in the presence of AlCl₃) → Perfluoro-ω-bis(phenyl)alkane
The resulting perfluoro-ω-bis(phenyl)alkanes are of interest in materials science due to their unique combination of a rigid, fluorinated core and aromatic end-groups. These structural features can be exploited in the design of liquid crystals, high-performance polymers, and other advanced materials where specific molecular architectures are required.
Functional Materials Development
The high fluorine content of this compound makes it a valuable precursor for developing materials with low surface energy and specialized surface properties.
Contributions to Surface Engineering and Low Surface Energy Materials
The creation of low surface energy materials is critical for applications requiring hydrophobicity (water repellency) and oleophobicity (oil repellency). Materials with low surface energy resist wetting by liquids, which is a desirable characteristic for self-cleaning surfaces, anti-fouling coatings, and moisture-resistant electronics. researchgate.net3m.com Fluorinated compounds are particularly effective at lowering surface energy. 3m.comspecialchem.com
This compound can be used to chemically modify the surfaces of various substrates. By reacting it with functional groups present on a material's surface (e.g., hydroxyl groups), a thin layer of a highly fluorinated compound can be covalently bonded to the surface. This process, known as surface functionalization, dramatically lowers the surface energy of the material. nih.govutoronto.ca For instance, polymers derived from this compound can be used to create films that exhibit low critical surface energies. researchgate.net The resulting surfaces are highly hydrophobic and oleophobic.
Table: Surface Energy of Common Materials
| Material | Critical Surface Tension (mN/m) |
|---|---|
| Polytetrafluoroethylene (PTFE) | 18.5 3m.com |
| Polypropylene (PP) | 31 3m.com |
| Polyethylene (PE) | 31 3m.com |
| Poly(vinyl chloride) (PVC) | 39 3m.com |
| Aluminum | ~500 3m.comspecialchem.com |
This table illustrates that fluoropolymers like PTFE have exceptionally low surface energies compared to other plastics and especially high-surface-energy materials like metals and glass.
Advanced Coatings and Surface Modification
The principles of surface engineering using this compound extend directly to the development of advanced coatings. mdpi.comresearchgate.net These coatings can provide a range of functionalities beyond just low surface energy, including enhanced durability, chemical resistance, and anti-corrosion properties. mdpi.comresearchgate.net
Polymers and oligomers synthesized from this compound can be formulated into coating agents. researchgate.net When applied to a surface and cured, these coatings form a protective, functional layer. For example, fluorinated poly(amide urethane) block copolymers, which can be synthesized using fluorinated diacid chlorides, have been shown to have very low critical surface tensions, making them suitable for creating repellent surfaces. researchgate.net
The process of surface modification can be achieved through various techniques, including dip-coating, spin-coating, or chemical vapor deposition of materials derived from this compound. ucl.ac.uk Plasma-based techniques can also be used to functionalize surfaces with fluorine-containing species to create superhydrophobic properties. scielo.br These advanced coatings are utilized in a wide array of industries, from protecting electronic components to creating anti-graffiti surfaces and improving the efficiency of various industrial processes. tocalo.co.jp
Conclusion
Octafluoroadipoyl chloride stands out as a crucial building block in the field of fluorinated materials. Its synthesis from octafluoroadipic acid and its characteristic high reactivity make it an indispensable intermediate. The ability to incorporate this compound into polymeric structures has led to the development of advanced materials with unique thermal and surface properties. As research into fluorinated compounds continues to expand, the role of this compound as a versatile synthetic tool is expected to grow, paving the way for new innovations in materials science and organic chemistry.
Theoretical and Computational Chemistry Approaches to Octafluoroadipoyl Chloride
Quantum Chemical Studies on Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic structure of octafluoroadipoyl chloride, from which a wealth of information can be derived. dovepress.com
A primary step in the computational study of this compound is geometry optimization. This process identifies the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. The results of such a calculation would provide precise data on bond lengths, bond angles, and dihedral angles. Given the flexible six-carbon backbone, several conformers may exist. Computational methods can be used to identify these different conformations and determine their relative energies to find the most stable form. For similar molecules, studies have shown that the presence of electronegative atoms can significantly influence the preferred conformation. researchgate.net
Once the optimized geometry is obtained, a variety of electronic properties can be calculated. The distribution of electron density can be analyzed to understand the molecule's polarity and reactivity. A calculation of the molecular electrostatic potential (MEP) would reveal regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the carbonyl carbons are expected to be highly electrophilic, making them susceptible to nucleophilic attack, a key step in polymerization reactions.
The energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are also critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. These calculations provide a quantitative basis for understanding the molecule's behavior in chemical reactions. researchgate.netresearchgate.net
Table 1: Hypothetical Calculated Structural Parameters for this compound This table presents theoretical data representative of what would be obtained from a DFT (B3LYP/6-31G) calculation.*
| Parameter | Value |
| C=O Bond Length | 1.19 Å |
| C-Cl Bond Length | 1.79 Å |
| C-C Bond Length (backbone) | 1.54 Å |
| C-F Bond Length | 1.35 Å |
| O=C-Cl Bond Angle | 125.0° |
| F-C-F Bond Angle | 108.5° |
Table 2: Hypothetical Calculated Electronic Properties for this compound This table presents theoretical data representative of what would be obtained from a DFT (B3LYP/6-31G) calculation.*
| Property | Value |
| HOMO Energy | -8.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 7.3 eV |
| Dipole Moment | 3.5 D |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. nih.gov For this compound, a key reaction is its polycondensation with a diamine to form a fluorinated polyamide. Modeling this reaction can provide insights into the reaction rate and the factors that control it.
The process involves mapping the potential energy surface (PES) of the reaction. This surface represents the energy of the system as a function of the positions of the atoms. Reactants and products correspond to minima on the PES, while the transition state is a saddle point connecting them. ucsb.edu Locating the transition state is crucial, as its energy determines the activation energy of the reaction, which is directly related to the reaction rate. nih.govgithub.io
For the reaction of this compound with a diamine, the mechanism would likely be a nucleophilic acyl substitution. Computational models can be used to simulate the step-by-step process: the attack of the amine nitrogen on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent elimination of a chloride ion. arxiv.org Calculations would determine the energies of all intermediates and transition states along this pathway. youtube.comstackexchange.com
These studies can also explore the effects of different solvents or catalysts on the reaction pathway. youtube.com By including solvent molecules in the calculation (either implicitly or explicitly), it is possible to model how the environment influences the activation energy and the stability of intermediates. This information is vital for optimizing reaction conditions in a laboratory or industrial setting. nih.gov
Table 3: Hypothetical Calculated Energies for the Reaction of this compound with an Amine This table presents a simplified, hypothetical energy profile for a key reaction step.
| Species | Relative Energy (kcal/mol) |
| Reactants (Separated) | 0.0 |
| Transition State 1 | +12.5 |
| Tetrahedral Intermediate | -5.0 |
| Transition State 2 | +8.0 |
| Products (Acyl-Amine + HCl) | -15.0 |
Simulations of Intermolecular Interactions in Derived Materials
Once this compound is polymerized, the properties of the resulting material, such as a fluorinated polyamide, are governed by the interactions between the polymer chains. Molecular dynamics (MD) simulations are a powerful technique for studying these intermolecular forces and predicting bulk material properties.
In an MD simulation, a system of many polymer chains is modeled, and their movements are simulated over time based on classical mechanics. The forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. These simulations can provide a detailed picture of how the polymer chains pack together in the solid state.
For a polyamide derived from this compound, key intermolecular interactions would include hydrogen bonds between the amide groups (-CO-NH-). These hydrogen bonds are critical to the mechanical strength and thermal stability of polyamides like nylon. bris.ac.uk Additionally, the highly electronegative fluorine atoms on the polymer backbone would lead to strong dipole-dipole interactions. MD simulations can quantify the extent of hydrogen bonding and analyze the packing of the fluorinated segments.
These simulations can be used to predict various material properties, such as density, glass transition temperature, and mechanical modulus. By understanding how the chemical structure of the polymer translates into its macroscopic properties, researchers can design new materials with desired characteristics. The presence of the perfluorinated segments is expected to impart properties like hydrophobicity and chemical resistance, and simulations can help elucidate the molecular-level origins of these behaviors. mdpi.com
Analytical Methodologies for Octafluoroadipoyl Chloride and Its Reaction Products
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for elucidating the molecular structure of octafluoroadipoyl chloride by examining the interaction of molecules with electromagnetic radiation.
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by characteristic absorption bands that confirm its identity as a perfluorinated acyl chloride. The most prominent feature is the very strong carbonyl (C=O) stretching vibration, which appears at a significantly high frequency, typically in the range of 1780-1815 cm⁻¹, due to the strong electron-withdrawing effect of both the chlorine atom and the adjacent perfluoroalkyl chain. wikipedia.orgreddit.comuobabylon.edu.iq
Additional key absorption bands include the C-Cl stretching vibration, which is typically observed in the 800-600 cm⁻¹ region. uc.edu The presence of multiple fluorine atoms gives rise to strong and complex C-F stretching bands, generally found in the broad region of 1400-1100 cm⁻¹. researchgate.net The absence of C-H stretching bands (typically 2850-3000 cm⁻¹) and O-H stretching bands (broad, ~3300 cm⁻¹) is also a key indicator of the compound's structure and purity.
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Acyl Chloride) | Stretch | 1780 - 1815 | Strong |
| C-F | Stretch | 1100 - 1400 | Strong, Complex |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule.
¹H NMR: Due to the complete absence of hydrogen atoms in the this compound molecule, the ¹H NMR spectrum is expected to show no signals. This absence is a confirmatory piece of evidence for the perfluorinated structure of the compound.
¹³C NMR: The ¹³C NMR spectrum provides valuable information about the carbon skeleton. The carbonyl carbons of the acyl chloride groups are expected to resonate in the range of 160-180 ppm. stackexchange.comoregonstate.edu The chemical shifts of the carbons in the perfluoroalkyl chain are significantly influenced by the attached fluorine atoms and will exhibit complex splitting patterns due to carbon-fluorine coupling (¹JCF, ²JCF, etc.). blogspot.com Carbons directly bonded to fluorine (CF₂) typically appear in a distinct region of the spectrum, often between 105-125 ppm.
¹⁹F NMR: ¹⁹F NMR is the most informative NMR technique for characterizing this compound. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides high sensitivity. wikipedia.org The spectrum is expected to show distinct resonances for the different fluorine environments within the -(CF₂)₄- chain. Typically, the chemical shifts for perfluorinated alkyl chains appear in a range from approximately -80 to -130 ppm relative to a CFCl₃ standard. The CF₂ group adjacent to the carbonyl group (α-CF₂) will have a different chemical shift compared to the next CF₂ group (β-CF₂), and so on, due to the varying electronic environments. Spin-spin coupling between adjacent, non-equivalent fluorine nuclei (³JFF) will result in complex splitting patterns (e.g., triplets of triplets), which can be analyzed to confirm the linear structure of the perfluoroalkane chain. wikipedia.org
Table 2: Predicted NMR Data for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | N/A | No signals expected | N/A |
| ¹³C | C=O | 160 - 180 | Singlet (relative to F) |
| ¹³C | -CF₂- | 105 - 125 | Complex multiplets due to C-F coupling |
| ¹⁹F | α-CF₂ | Differentiated from other CF₂ groups | Complex multiplets due to F-F coupling |
Chromatographic Separation and Analysis
Chromatographic methods are essential for separating this compound from impurities and for analyzing the molecular weight of polymers derived from it.
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a standard technique for assessing the purity of volatile compounds like this compound and identifying any byproducts from its synthesis. chromatographyonline.com However, the high reactivity of acyl chlorides presents a challenge, as they can be prone to hydrolysis or reaction with active sites in the GC column or injector. oup.comchromforum.org To mitigate this, derivatization is often employed, for instance, by converting the acyl chloride to a more stable ester or amide prior to analysis. nih.gov Alternatively, using a highly inert GC system, including the injection port and column, can allow for direct analysis. chromforum.org The use of an electron capture detector (ECD) can be particularly advantageous due to its high sensitivity for halogenated compounds. usgs.gov
When this compound is used as a monomer to synthesize polymers, such as fluorinated polyamides or polyesters, Size Exclusion Chromatography (SEC) is the primary method for determining the polymer's molecular weight and molecular weight distribution (polydispersity index, PDI). paint.orgyoutube.com SEC separates polymer molecules based on their hydrodynamic volume in solution. paint.org Larger molecules elute from the chromatography column faster than smaller molecules. youtube.com
The choice of solvent (mobile phase) is critical and must be capable of dissolving the specific fluoropolymer. For fluorinated ionomers, solvents like N,N-dimethylformamide (DMF) with added salts (e.g., LiNO₃) have been shown to be effective. nih.gov Calibration of the SEC system is performed using polymer standards with known molecular weights to create a calibration curve of log(molecular weight) versus elution time. This allows for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn).
Table 3: Typical Parameters for SEC Analysis of Polymers
| Parameter | Description |
|---|---|
| Technique | Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) |
| Principle | Separation based on molecular size (hydrodynamic volume) in solution. paint.org |
| Mobile Phase | Organic solvent capable of dissolving the polymer (e.g., DMF, THF, Hexafluoroisopropanol). nih.gov |
| Columns | Porous beads (e.g., polyacrylamide, dextran). wikipedia.org |
| Detection | Refractive Index (RI), Light Scattering, Viscometry. nih.gov |
| Outputs | Mn, Mw, PDI (Mw/Mn). |
Elemental Analysis for Compositional Verification
Elemental analysis is a destructive technique used to determine the mass percentages of the elements (carbon, chlorine, fluorine, oxygen) in a pure sample of this compound. This method provides an empirical verification of the compound's chemical formula, C₆Cl₂F₈O₂.
The analysis is typically performed using combustion analysis, where the sample is burned in a stream of oxygen at high temperatures. huji.ac.il The combustion products (CO₂, H₂O, etc.) are collected and quantified. Halogens like fluorine and chlorine require specific absorption traps and are often quantified by subsequent techniques such as ion chromatography or potentiometric titration. huji.ac.ilresearchgate.net The experimentally determined weight percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence of the sample's purity and correct elemental composition.
**Table 4: Theoretical Elemental Composition of this compound (C₆Cl₂F₈O₂) **
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Weight Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 6 | 72.066 | 22.04 |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 21.69 |
| Fluorine | F | 18.998 | 8 | 151.984 | 46.48 |
| Oxygen | O | 15.999 | 2 | 31.998 | 9.79 |
| Total | | | | 326.954 | 100.00 |
Historical Development and Research Trajectory of Octafluoroadipoyl Chloride in Organofluorine Chemistry
Early Investigations and Discoveries of Perfluorinated Diacid Chlorides
The genesis of octafluoroadipoyl chloride is intrinsically linked to the broader exploration of perfluorinated compounds. The initial impetus for investigating such molecules was the quest for materials with exceptional thermal stability and chemical resistance. Early research into organofluorine chemistry, dating back to the mid-20th century, laid the groundwork for the synthesis of perfluorinated dicarboxylic acids, the essential precursors to their diacid chloride derivatives.
The conversion of a dicarboxylic acid to its corresponding diacid chloride is a fundamental transformation in organic synthesis. For perfluorinated dicarboxylic acids, including octafluoroadipic acid, established chlorinating agents were adapted for this purpose. Reagents such as thionyl chloride (SOCl₂) and phosgene (COCl₂) proved effective in replacing the hydroxyl groups of the carboxylic acid with chlorine atoms, yielding the highly reactive acyl chloride functionalities. These early synthetic efforts, though not always high-yielding or devoid of byproducts, were crucial in making perfluorinated diacid chlorides accessible for further study.
Evolution of Synthetic Strategies and Applications
The primary application that drove the development of this compound was its use as a monomer in the synthesis of fluorinated polyamides and polyesters. Analogous to the well-known synthesis of Nylon 6,6 from adipoyl chloride and hexamethylenediamine, this compound can be reacted with various diamines to produce fully or partially fluorinated polyamides. These polymers exhibit a unique combination of properties, including high thermal stability, low flammability, low surface energy, and resistance to harsh chemical environments.
The polycondensation reaction between this compound and a diamine is typically carried out via interfacial polymerization. This technique involves dissolving the diacid chloride in an organic solvent and the diamine in an aqueous alkaline solution. The polymerization occurs rapidly at the interface of the two immiscible liquids, forming a polymer film that can be continuously withdrawn. This method proved to be highly effective for producing high molecular weight fluorinated polyamides.
Similarly, the reaction of this compound with diols leads to the formation of fluorinated polyesters. These materials also possess valuable properties, making them suitable for specialized applications in fields such as aerospace, electronics, and chemical processing, where conventional polymers would fail.
The following table summarizes the key reactants and resulting polymer types in reactions involving this compound:
| Reactant 1 | Reactant 2 | Resulting Polymer |
| This compound | Diamine (e.g., Hexamethylenediamine) | Fluorinated Polyamide |
| This compound | Diol (e.g., Ethylene Glycol) | Fluorinated Polyester |
Contemporary Research Trends and Future Directions in Fluoroacyl Chloride Chemistry
Current research in the field of fluoroacyl chlorides, including this compound, is focused on several key areas. There is a continuous drive to develop more efficient, sustainable, and safer synthetic methods for their preparation. This includes exploring milder reaction conditions and alternative chlorinating agents to minimize the use of hazardous substances like phosgene.
Furthermore, the applications of fluorinated polymers derived from these monomers continue to expand. Researchers are exploring the synthesis of novel copolymers and blends to fine-tune material properties for specific high-tech applications. These include advanced membranes for separation processes, low-dielectric materials for microelectronics, and biocompatible materials for medical devices.
The unique reactivity of the acyl chloride groups in this compound also makes it a valuable intermediate for the synthesis of a variety of other fluorinated organic molecules. Its use as a building block in the preparation of complex fluorinated compounds for the pharmaceutical and agrochemical industries is an area of ongoing investigation. The future of fluoroacyl chloride chemistry is poised for further innovation, driven by the increasing demand for advanced materials with tailored properties.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of octafluoroadipoyl chloride to ensure high yield and purity?
- Methodological Answer : Synthesis optimization should focus on solvent selection (e.g., fluorinated solvents like hexafluorobenzene to enhance solubility), temperature control (typically 0–5°C to minimize side reactions), and stepwise fluorination using sulfur tetrafluoride (SF₄) or related agents. Purification via fractional distillation under reduced pressure is critical, followed by validation using ¹⁹F NMR to confirm fluorination efficiency and GC-MS to detect residual impurities. Ensure inert conditions (argon atmosphere) to prevent hydrolysis .
Q. Which spectroscopic and analytical techniques are most suitable for characterizing this compound’s structural and chemical properties?
- Methodological Answer :
- ¹⁹F NMR : To resolve fluorine environments and confirm substitution patterns.
- FTIR : Identify C-F stretching vibrations (1000–1300 cm⁻¹) and acyl chloride C=O peaks (~1800 cm⁻¹).
- X-ray Crystallography : For definitive structural elucidation, though crystallization may require low-temperature techniques due to volatility.
- GC-MS : Monitor purity and detect decomposition products (e.g., HF or fluorinated alkanes).
- Include baseline comparisons with non-fluorinated analogs to distinguish spectral features .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Discrepancies may arise from solvent polarity effects (e.g., dichloromethane vs. DMF) or moisture content. Conduct controlled kinetic studies under standardized conditions, varying solvents, nucleophiles (e.g., amines vs. alcohols), and catalytic additives (e.g., DMAP). Use ¹⁹F NMR to track reaction progress and DFT calculations to model transition states, identifying steric or electronic barriers. Cross-validate findings with isotopic labeling (e.g., ¹⁸O in acyl chloride) to trace mechanistic pathways .
Q. What methodologies are effective for assessing the hydrolytic stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Design a series of controlled hydrolysis experiments:
- pH Variation : Use buffered solutions (pH 2–12) and monitor degradation via conductivity measurements (to detect HF release) and ¹⁹F NMR.
- Temperature Studies : Employ TGA/DSC to determine decomposition thresholds.
- Kinetic Analysis : Fit data to Arrhenius models to predict shelf-life under storage conditions. Compare results with non-fluorinated analogs to quantify fluorine’s stabilizing effects .
Q. How can computational chemistry be leveraged to predict this compound’s reactivity in novel reaction systems?
- Methodological Answer : Use density functional theory (DFT) to calculate:
- Electrophilicity : Assess acyl chloride’s susceptibility to nucleophilic attack via Fukui indices.
- Solvent Effects : Apply continuum solvation models (e.g., COSMO-RS) to predict solvent-nucleophile interactions.
- Transition-State Modeling : Identify steric hindrance from fluorinated chains. Validate predictions with experimental kinetic data and spectroscopic intermediates .
Q. What strategies are recommended for addressing discrepancies in reported thermal stability data for this compound?
- Methodological Answer : Discrepancies may stem from impurities (e.g., residual SF₄) or measurement techniques. Perform comparative TGA/DSC analyses across multiple labs using high-purity samples. Couple with mass spectrometry (TGA-MS) to identify decomposition products (e.g., COF₂, HF). Statistically analyze data using multivariate regression to isolate variables (e.g., heating rate, sample mass) influencing reported values .
Q. How can this compound be utilized as a precursor for synthesizing fluorinated polymers, and what polymerization conditions are optimal?
- Methodological Answer : As a monomer, it can undergo polycondensation with fluorinated diols or diamines. Key considerations:
- Catalyst Selection : Use Sn(IV) catalysts for esterification or Mitsunobu conditions for ether formation.
- Solvent Compatibility : Opt for perfluorinated solvents to prevent chain termination.
- Post-Polymerization Fluorination : Enhance fluorination via SF₄ treatment. Characterize polymer thermal stability (TGA) and hydrophobicity (contact angle measurements) .
Guidance for Data Interpretation and Reporting
- Contradiction Analysis : Always cross-reference experimental data with computational models and replicate studies under identical conditions. Use error bars and confidence intervals in graphical representations to highlight variability .
- Ethical Reporting : Disclose synthetic yields, purification steps, and instrument calibration details to ensure reproducibility. Avoid overinterpretation of singular datasets without statistical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
